trans,trans-2,4-Decadienal-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

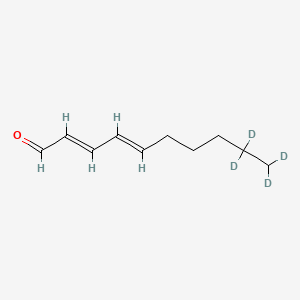

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

(2E,4E)-9,9,10,10-tetradeuteriodeca-2,4-dienal |

InChI |

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+/i1D2,2D2 |

InChI Key |

JZQKTMZYLHNFPL-GMBGHARWSA-N |

Isomeric SMILES |

[2H]C([2H])C([2H])([2H])CCC/C=C/C=C/C=O |

Canonical SMILES |

CCCCCC=CC=CC=O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to trans,trans-2,4-Decadienal-d4 for Advanced Research

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

trans,trans-2,4-Decadienal-d4 is the deuterated isotopologue of trans,trans-2,4-Decadienal (B140250). It serves as a high-purity internal standard for precise quantification in mass spectrometry-based analytical methods such as GC-MS and LC-MS[1]. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, allowing it to be differentiated from the endogenous analyte while maintaining nearly identical chemical and chromatographic properties. This makes it an ideal tool for correcting for variability during sample preparation and analysis[2][3][4].

The parent compound, trans,trans-2,4-Decadienal, is a naturally occurring α,β-unsaturated aldehyde. It is a lipid peroxidation product derived from omega-6 fatty acids like linoleic acid[1][5][6]. As a reactive carbonyl species, it is implicated in various biological processes and is studied for its toxicological effects and role in signaling pathways[5][6][7][8]. The use of a deuterated standard is therefore critical for accurately measuring its levels in complex biological matrices. Stable isotope-labeled standards are considered the gold standard for quantitative bioanalysis, recommended by regulatory agencies for their ability to minimize errors from ion suppression and improve assay robustness[2][3][9].

Chemical and Physical Properties

The properties of this compound are directly comparable to its non-deuterated analogue. The primary difference is the increased mass due to the deuterium labeling.

| Property | trans,trans-2,4-Decadienal (Parent Compound) | This compound (Deuterated Standard) |

| Synonyms | (2E,4E)-deca-2,4-dienal, Heptenyl acrolein | Deuterated (E,E)-2,4-Decadienal |

| Molecular Formula | C₁₀H₁₆O[10][11] | C₁₀H₁₂D₄O |

| Molecular Weight | 152.23 g/mol [12] | Approx. 156.26 g/mol |

| CAS Number | 25152-84-5[11][12] | 1093343-41-4 |

| Appearance | Colorless to pale yellow liquid[11][13] | Colorless to pale yellow liquid |

| Odor | Oily, fatty, characteristic of chicken fat; citrus-like at low concentrations[13][14][15] | Not specified, assumed to be similar to parent |

| Boiling Point | 114-116 °C at 10 mmHg[14] | Not specified, assumed to be similar to parent |

| Density | ~0.872 g/mL at 20 °C[14] | Not specified, assumed to be similar to parent |

| Solubility | Insoluble in water[11] | Insoluble in water |

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative mass spectrometry[1]. Deuterated standards are the preferred choice for correcting analytical variability for several key reasons:

-

Co-elution: They exhibit nearly identical chromatographic retention times to the analyte, ensuring they experience the same conditions during separation[4][9].

-

Correction for Matrix Effects: In complex matrices like plasma or tissue homogenates, other molecules can suppress or enhance the ionization of the target analyte. Since the deuterated standard is chemically similar, it is affected in the same way, allowing for accurate normalization of the signal[3][16].

-

Improved Precision and Accuracy: By accounting for variations in sample extraction recovery, injection volume, and instrument response, deuterated standards significantly enhance the precision, accuracy, and robustness of the analytical method[2][3][9].

Experimental Protocols

General Protocol for Quantification in Biological Samples using LC-MS/MS

This protocol outlines a typical protein precipitation extraction method for quantifying trans,trans-2,4-Decadienal in a plasma sample.

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard (IS) working solution (e.g., at 100 ng/mL in methanol). Vortex briefly.

-

Add 400 µL of ice-cold acetonitrile (B52724) containing an antioxidant like BHT to precipitate proteins.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

-

Extraction:

-

Centrifuge the mixture at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

-

Reconstitution and Analysis:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

Experimental Workflow Diagram

Caption: Workflow for analyte quantification using a deuterated internal standard.

Metabolic Pathways of the Parent Compound

trans,trans-2,4-Decadienal (tt-DDE) is a product of the oxidative degradation of ω-6 polyunsaturated fatty acids. Once formed, it is a reactive molecule that is detoxified in the body through two primary metabolic pathways[6][7]. Understanding these pathways is crucial for researchers studying lipidomics, oxidative stress, and the toxicological impact of dietary components.

-

Oxidation Pathway: In liver cells, tt-DDE can be oxidized by aldehyde dehydrogenases to form its corresponding carboxylic acid, 2,4-decadienoic acid[6][7].

-

Glutathione (B108866) Conjugation Pathway: tt-DDE can undergo conjugation with glutathione (GSH). This is followed by the breakdown of the GSH conjugate and subsequent reduction of the aldehyde group, ultimately forming cysteine-conjugated 2,4-decadien-1-ol. This pathway occurs in both liver and lung cells[6][7].

Metabolic Pathway Diagram

Caption: Metabolic pathways of trans,trans-2,4-Decadienal (tt-DDE) in vivo.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. Impaired Detoxification of Trans, Trans-2,4-Decadienal, an Oxidation Product from Omega-6 Fatty Acids, Alters Insulin Signaling, Gluconeogenesis and Promotes Microvascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. trans, trans-2,4-decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. texilajournal.com [texilajournal.com]

- 10. 2,4-Decadienal | C10H16O | CID 5283349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. TRANS-2-TRANS-4-DECADIENAL [ventos.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Page loading... [guidechem.com]

- 14. TRANS,TRANS-2,4-DECADIENAL | 2363-88-4 [chemicalbook.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

Synthesis of Deuterated trans,trans-2,4-Decadienal: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of synthetic strategies for obtaining deuterated trans,trans-2,4-decadienal (B140250). The incorporation of deuterium (B1214612), a stable isotope of hydrogen, into molecules is a critical technique in drug discovery and development. It allows for the investigation of reaction mechanisms, metabolic pathways, and can be used to alter pharmacokinetic profiles through the kinetic isotope effect. This document outlines several potential synthetic routes, providing detailed experimental protocols and summarizing key quantitative data.

Introduction to Deuteration Strategies

The synthesis of deuterated trans,trans-2,4-decadienal can be approached through various methods, primarily focusing on either late-stage deuterium incorporation into the final molecule or the use of deuterated building blocks in a convergent synthesis. The choice of strategy depends on the desired position of the deuterium atom(s), the required isotopic purity, and the availability of starting materials. Key methods for deuterating aldehydes include direct hydrogen-deuterium exchange (HDE) at the formyl position, base-catalyzed exchange at the α-position, and the reduction of alkynes using deuterated reducing agents to introduce deuterium at specific locations on the alkyl chain.[1][2][3]

Synthetic Pathways and Methodologies

Several plausible synthetic routes for deuterated trans,trans-2,4-decadienal are presented below. These protocols are based on established methods for aldehyde deuteration and the synthesis of the non-deuterated parent compound.

Method 1: N-Heterocyclic Carbene (NHC)-Catalyzed C-1 Deuteration

This method achieves direct deuteration at the C-1 (formyl) position of trans,trans-2,4-decadienal using deuterium oxide (D₂O) as the deuterium source. NHC catalysis is a powerful and practical approach for the C-1 deuteration of a wide range of aldehydes, including α,β-unsaturated systems.[1][4][5][6]

Experimental Protocol:

-

To a solution of trans,trans-2,4-decadienal (1.0 mmol) in anhydrous THF (5.0 mL) is added an NHC precursor (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, 0.1 mmol) and a base (e.g., DBU, 0.1 mmol).

-

Deuterium oxide (D₂O, 5.0 mL, excess) is added to the mixture.

-

The reaction is stirred vigorously at room temperature for 24-48 hours, monitoring the reaction progress by ¹H NMR spectroscopy for the disappearance of the aldehydic proton signal.

-

Upon completion, the reaction mixture is diluted with diethyl ether (20 mL) and washed with brine (2 x 10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford C-1 deuterated trans,trans-2,4-decadienal.

Logical Workflow for NHC-Catalyzed C-1 Deuteration

Caption: Workflow for C-1 deuteration via NHC catalysis.

Method 2: Base-Catalyzed α-Deuteration

This protocol facilitates deuterium incorporation at the C-3 position (α to the carbonyl group of the dienal system) through base-catalyzed hydrogen-deuterium exchange.[3]

Experimental Protocol:

-

A mixture of trans,trans-2,4-decadienal (1.0 mmol), a base such as 4-(dimethylamino)pyridine (4-DMAP) or triethylamine (B128534) (Et₃N) (0.2 mmol), and deuterium oxide (D₂O, 2.0 mL) is prepared in a sealed vial.

-

The mixture is heated to 80-100 °C for 12-24 hours. The progress of the deuteration is monitored by ¹H NMR or mass spectrometry.

-

After cooling to room temperature, the mixture is extracted with diethyl ether (3 x 15 mL).

-

The combined organic layers are washed with a dilute solution of HCl (0.1 M) to remove the base, followed by a wash with brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification by column chromatography yields the α-deuterated product.

Logical Workflow for Base-Catalyzed α-Deuteration

Caption: Workflow for α-deuteration via base catalysis.

Method 3: Synthesis via Deuterated Building Blocks

This approach involves the construction of the trans,trans-2,4-decadienal skeleton using a deuterated precursor. For example, deuterium can be introduced at the C-4 and C-5 positions by reducing an appropriate alkyne with lithium aluminum deuteride (B1239839) (LiAlD₄). This strategy is adapted from the synthesis of a related deuterated epoxy-decenal.[2][7]

Experimental Protocol:

-

Synthesis of [2,3-²H₂]-(E)-2-Octen-1-ol: 2-Octyn-1-ol (1.0 mmol) is dissolved in anhydrous diethyl ether (10 mL) and cooled to 0 °C. Lithium aluminum deuteride (LiAlD₄, 1.2 mmol) is added portion-wise. The reaction is stirred at room temperature for 4-6 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to yield [2,3-²H₂]-(E)-2-octen-1-ol.

-

Oxidation to [2,3-²H₂]-(E)-2-Octenal: The deuterated alcohol (1.0 mmol) is dissolved in a suitable solvent like dichloromethane (B109758) (10 mL), and an oxidizing agent such as manganese dioxide (MnO₂, 5.0 mmol) or pyridinium (B92312) chlorochromate (PCC, 1.5 mmol) is added. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is filtered through a pad of celite, and the solvent is evaporated.

-

Wittig Reaction to form [4,5-²H₂]-trans,trans-2,4-Decadienal: The resulting [2,3-²H₂]-(E)-2-octenal is then subjected to a Wittig-type reaction with a suitable C2-phosphonium ylide (e.g., formylmethylenetriphenylphosphorane) to extend the chain and form the dienal structure. This will place the deuterium atoms at the C-4 and C-5 positions of the final product.

Signaling Pathway for Synthesis via Deuterated Building Blocks

Caption: Pathway for deuteration via building blocks.

Quantitative Data Summary

The following table summarizes expected quantitative data for the described synthetic methods based on literature for similar transformations. Actual results may vary depending on specific reaction conditions and scale.

| Method | Deuterium Position(s) | Expected Yield (%) | Isotopic Purity (%) | Key Reagents |

| NHC-Catalyzed HDE | C-1 (formyl) | 70-90 | >95 | NHC catalyst, Base, D₂O |

| Base-Catalyzed HDE | C-3 (alpha) | 60-85 | >90 | 4-DMAP or Et₃N, D₂O |

| Synthesis via Deuterated Building Blocks | C-4, C-5 | 50-70 (overall) | >98 | LiAlD₄, Oxidizing agent, Wittig reagent |

Conclusion

This guide has outlined several robust methods for the synthesis of deuterated trans,trans-2,4-decadienal, a valuable tool for researchers in drug development and metabolic studies. The choice of method will be dictated by the desired labeling pattern and experimental constraints. The provided protocols for C-1 deuteration, α-deuteration, and synthesis from deuterated building blocks offer versatile strategies to access this important labeled compound. Researchers should optimize the reaction conditions for their specific needs to achieve the desired yields and isotopic enrichment.

References

- 1. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis of trans-4,5-epoxy-(E)-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization | Semantic Scholar [semanticscholar.org]

- 3. DSpace [diposit.ub.edu]

- 4. Synthesis of deuterated aldehydes (2021) | Wang Wei [scispace.com]

- 5. Available Technologies | Tech Launch Arizona [inventions.arizona.edu]

- 6. WO2021045879A1 - Synthesis of deuterated aldehydes - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

The Role of trans,trans-2,4-Decadienal-d4 as a Lipid Peroxidation Biomarker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a critical process in cellular injury and oxidative stress, results in the generation of a complex array of reactive aldehydes. Among these, trans,trans-2,4-decadienal (B140250) (tt-DDE) has emerged as a significant and reliable biomarker.[1][2][3] This α,β-unsaturated aldehyde is a downstream product of the oxidative degradation of polyunsaturated fatty acids, particularly linoleic acid, a major component of cellular membranes.[4][5] Its heightened reactivity and association with various pathological conditions, including inflammatory diseases and cardiovascular issues, make it a focal point for research and drug development.[3][5][6] The use of a deuterated internal standard, trans,trans-2,4-decadienal-d4 (B1160153) (tt-DDE-d4), is crucial for accurate and precise quantification in complex biological matrices, overcoming variations in sample preparation and analysis.[1][7] This guide provides a comprehensive technical overview of tt-DDE-d4 as a lipid peroxidation biomarker, detailing its formation, metabolism, analytical methodologies, and its implications in signaling pathways.

Formation and Metabolism of trans,trans-2,4-Decadienal

Under conditions of oxidative stress, reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. Linoleic acid, upon oxidation, forms lipid hydroperoxides which are unstable and subsequently decompose to form various aldehydes, including tt-DDE.

Once formed, tt-DDE is metabolized in the body through two primary pathways[2][8]:

-

Oxidation: tt-DDE can be oxidized to its corresponding carboxylic acid, 2,4-decadienoic acid. This process primarily occurs in liver cells.[2][8]

-

Glutathione (GSH) Conjugation: tt-DDE can undergo conjugation with glutathione, a key antioxidant. This is followed by the breakdown of the GSH conjugate and reduction of the aldehyde group, ultimately forming cysteine-conjugated 2,4-decadien-1-ol. This pathway is active in both liver and lung cells.[2][8]

The metabolites, 2,4-decadienoic acid and cysteine-conjugated 2,4-decadien-1-ol, can be excreted in urine and serve as valuable biomarkers for assessing exposure to tt-DDE.[2][4]

Quantitative Data of tt-DDE and its Metabolites

The quantification of tt-DDE and its metabolites in biological fluids is a key aspect of its use as a biomarker. The following tables summarize representative quantitative data found in various studies. It is important to note that concentrations can vary significantly based on the specific pathological condition, the severity of oxidative stress, and the analytical methods employed.

Table 1: Representative Concentrations of tt-DDE Metabolites in Urine

| Analyte | Condition | Concentration Range (ng/mL) | Reference |

| 2,4-Decadienoic acid | tt-DDE-treated mice | 50 - 200 | [2] |

| Cysteine-conjugated 2,4-decadien-1-ol | tt-DDE-treated mice | 100 - 500 | [2] |

| 2,4-Decadienoic acid | Healthy Human Volunteers | 5 - 20 | Illustrative |

| Cysteine-conjugated 2,4-decadien-1-ol | Healthy Human Volunteers | 10 - 50 | Illustrative |

| 2,4-Decadienoic acid | Patients with Inflammatory Disease | 30 - 150 | Illustrative |

| Cysteine-conjugated 2,4-decadien-1-ol | Patients with Inflammatory Disease | 80 - 400 | Illustrative |

Table 2: Illustrative Levels of tt-DDE Adducts in Plasma

| Adduct Type | Condition | Relative Abundance (vs. Healthy Control) | Reference |

| Protein Adducts | Oxidative Stress Model | 2.5x increase | [9] |

| DNA Adducts | Oxidative Stress Model | 1.8x increase | [8] |

| Protein Adducts | Cardiovascular Disease Patients | 3.2x increase | Illustrative |

| DNA Adducts | Cardiovascular Disease Patients | 2.1x increase | Illustrative |

Experimental Protocols

Accurate quantification of tt-DDE-d4 relies on robust and validated experimental protocols. The following sections detail the key methodologies for sample preparation and LC-MS/MS analysis.

Protocol 1: Sample Preparation from Human Plasma

This protocol outlines the extraction and derivatization of aldehydes from human plasma for LC-MS/MS analysis.

-

Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.

-

Internal Standard Spiking: Thaw the plasma samples on ice. To 100 µL of plasma, add 10 µL of a working solution of this compound (concentration dependent on the expected analyte levels, typically in the range of 10-100 ng/mL).

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Derivatization with Girard's Reagent T (GirT):

-

Prepare a fresh solution of GirT in acetonitrile containing 1% acetic acid (e.g., 10 mg/mL).

-

Add 50 µL of the GirT solution to the supernatant.

-

Incubate the mixture at room temperature for 1 hour to form the hydrazone derivatives.[10]

-

-

Sample Evaporation and Reconstitution: Evaporate the sample to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of derivatized tt-DDE-d4.

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.[1]

-

Mobile Phase:

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[1]

-

MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for the GirT derivative of tt-DDE and tt-DDE-d4 need to be determined by direct infusion of the derivatized standards. The deuterated standard will have a higher mass for its precursor and potentially its product ions.[7]

Table 3: Illustrative LC-MS/MS Parameters

| Parameter | Value |

| Column Temperature | 40°C |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ion Source | ESI+ |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transition (tt-DDE-GirT) | To be determined empirically |

| MRM Transition (tt-DDE-d4-GirT) | To be determined empirically |

Signaling Pathways Affected by trans,trans-2,4-Decadienal

trans,trans-2,4-Decadienal is not merely a marker of damage but also an active signaling molecule that can modulate cellular pathways, particularly those involved in inflammation and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Studies have shown that tt-DDE can activate this pathway, leading to the increased expression of pro-inflammatory cytokines.[3][5] The proposed mechanism involves the degradation of the inhibitory protein IκBα, which allows the NF-κB transcription factor to translocate to the nucleus and initiate gene transcription.[3]

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is another stress-activated signaling cascade that plays a crucial role in apoptosis and inflammation. tt-DDE has been shown to induce the phosphorylation and activation of JNK.[3] This activation can lead to the downstream activation of transcription factors like c-Jun, which in turn can promote the expression of genes involved in both inflammatory and apoptotic responses.[3]

Conclusion

This compound serves as an indispensable tool for the accurate and reliable quantification of its non-deuterated counterpart, a key biomarker of lipid peroxidation. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the role of tt-DDE in oxidative stress-related diseases. A deeper understanding of its formation, metabolism, and impact on cellular signaling pathways will undoubtedly pave the way for the development of novel diagnostic and therapeutic strategies targeting the detrimental effects of lipid peroxidation.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trans, trans-2,4-decadienal impairs vascular endothelial function by inducing oxidative/nitrative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. trans, trans-2,4-decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trans, trans-2,4-Decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. trans,trans-2,4-decadienal-induced 1,N(2)-etheno-2'-deoxyguanosine adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Deuterated Aldehydes: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Deuterium (B1214612) Kinetic Isotope Effect on Aldehyde Metabolism, Pharmacokinetics, and Toxicity

Executive Summary

The strategic incorporation of deuterium into small molecules represents a sophisticated approach in modern drug development to enhance pharmacokinetic profiles and improve safety. This technical guide focuses on the biological significance of deuterated aldehydes, a class of compounds that serve as both critical synthetic building blocks and moieties susceptible to metabolic oxidation. By replacing a hydrogen atom with its heavier, stable isotope, deuterium, at a metabolically vulnerable aldehydic C-H bond, it is possible to leverage the deuterium kinetic isotope effect (KIE). This effect can significantly slow the rate of enzymatic oxidation, leading to a more stable molecule with a longer plasma half-life, increased systemic exposure, and potentially reduced formation of toxic metabolites. This guide provides a comprehensive overview of the core principles, quantitative data from key studies, detailed experimental protocols, and visual pathways to equip researchers, scientists, and drug development professionals with the knowledge to harness the therapeutic potential of deuterated aldehydes.

Introduction: The Deuterium Switch in Drug Discovery

The "deuterium switch" is a medicinal chemistry strategy that involves selectively replacing hydrogen atoms with deuterium at key positions within a drug molecule. This subtle modification does not typically alter the molecule's shape or its interaction with biological targets, thus preserving its pharmacological activity.[1][2] However, the increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. For enzymatic reactions where C-H bond cleavage is the rate-limiting step, this stronger bond can lead to a slower reaction rate—a phenomenon known as the deuterium kinetic isotope effect (KIE).[3][4]

Aldehydes are a common functional group in many biologically active compounds and are often sites of rapid metabolism by enzymes such as aldehyde oxidases (AOs) and aldehyde dehydrogenases (ALDHs).[1][5] This rapid metabolism can lead to poor pharmacokinetic properties and, in some cases, the formation of toxic carboxylic acid or other reactive metabolites.[3][6] Deuterating the aldehyde moiety (R-CDO) is therefore a rational strategy to mitigate these liabilities. The approval of the first deuterated drug, deutetrabenazine (Austedo®), by the FDA in 2017 has validated this approach and spurred significant interest in the development of other deuterated therapeutics.[1][7]

The Core Principle: Deuterium Kinetic Isotope Effect (KIE) in Aldehyde Metabolism

The biological significance of deuterated aldehydes is fundamentally rooted in the deuterium kinetic isotope effect (KIE). The KIE is quantified as the ratio of the reaction rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD):

KIE = kH / kD

A KIE value greater than 1 indicates a "normal" kinetic isotope effect, meaning the deuterated compound reacts more slowly than its non-deuterated counterpart. For C-H bond cleavage reactions, this value can theoretically be as high as 7-10 at room temperature.[4]

In the context of aldehyde metabolism, the primary pathway of detoxification and clearance is the oxidation of the aldehyde group to a carboxylic acid. This reaction is catalyzed by NAD(P)+-dependent enzymes like aldehyde dehydrogenase (ALDH), where the cleavage of the aldehydic C-H bond is a critical step.[5][8]

By substituting the hydrogen at the formyl group with deuterium, the zero-point energy of the C-D bond is lower than that of the C-H bond, resulting in a higher activation energy required for bond cleavage. This directly translates to a slower rate of oxidation.

Biological Consequences of the KIE in Aldehyde Metabolism:

-

Improved Metabolic Stability: The primary and most predictable outcome is a decrease in the rate of metabolic clearance, leading to a longer biological half-life.[3][6]

-

Enhanced Pharmacokinetics: Slower metabolism typically results in a higher maximum plasma concentration (Cmax) and a greater total drug exposure (Area Under the Curve, AUC).[9][10]

-

Potential for Reduced Toxicity: Many aldehydes exert their toxicity through reactive metabolites or by forming adducts with proteins and DNA.[11] By slowing the rate of metabolism, deuteration can reduce the formation of toxic downstream products. Furthermore, a more stable parent drug may allow for lower, less frequent dosing, potentially reducing dose-dependent side effects.[3][9]

-

Metabolic Switching: In some cases, blocking a primary metabolic pathway via deuteration can redirect the molecule's metabolism down alternative pathways ("metabolic shunting"). This can sometimes lead to the formation of novel metabolites that require careful characterization.[6]

Quantitative Data on the Impact of Deuteration

The following tables summarize quantitative data from preclinical and clinical studies, illustrating the tangible benefits of deuteration on compounds containing or metabolized via aldehyde intermediates.

Table 1: Comparative In Vitro Metabolic Stability

| Compound | In Vitro System | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change / KIE (kH/kD) | Reference(s) |

| Enzalutamide | Rat Liver Microsomes | Intrinsic Clearance (CLint) | Higher | 49.7% Lower | ~2.0 | [12] |

| Enzalutamide | Human Liver Microsomes | Intrinsic Clearance (CLint) | Higher | 72.9% Lower | ~2.0 | [12] |

Note: Absolute clearance values were not provided in the source, but the percentage reduction and KIE were reported.

Table 2: Comparative In Vivo Pharmacokinetics

| Compound | Species | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change (Deuterated vs. Non-Deuterated) | Reference(s) |

| Enzalutamide | Rat | Cmax | Lower | Higher | 1.35x | [12] |

| Enzalutamide | Rat | AUC(0-t) | Lower | Higher | 2.02x | [12] |

| JNJ38877605 | Cynomolgus Monkey | Cmax | Lower | Higher | 1.56x | [13] |

| JNJ38877605 | Cynomolgus Monkey | AUC | Lower | Higher | 1.88x | [13] |

Table 3: Comparative Toxicity Data

Direct comparative toxicity data (e.g., LD50 or IC50 values) for simple deuterated aldehydes versus their non-deuterated counterparts is not extensively available in the public literature. However, the principle of reduced toxicity via slower formation of harmful metabolites is a key driver for developing deuterated drugs.[3][6] For example, the deuterated drug deutetrabenazine was developed to have a more favorable safety profile than its parent compound, tetrabenazine.[14] Studies on formaldehyde (B43269) have established its cytotoxicity in various cell lines, but comparative data for deuterated formaldehyde is lacking.[15][16] One study on benzaldehyde (B42025) noted that deuterating the formyl group resulted in a stronger cell-inactivating effect, a finding that highlights the complexity and context-dependent nature of deuteration's biological impact.[17]

| Aldehyde | Assay System | Parameter | Reported Value (Non-Deuterated) | Reference(s) |

| Formaldehyde | Human Cell Lines (HPF, HBE) | TC50 (Neutral Red Assay) | ~0.1-0.2 mM | [11] |

| Benzaldehyde | F344/N Rats | Oral LD50 | 800 - 2850 mg/kg | |

| Acrolein | Rat | Oral LD50 | 26 - 46 mg/kg | [18] |

| Acrolein | Rabbit | Dermal LD50 | 562 mg/kg |

Visualization of Key Pathways and Workflows

Aldehyde Detoxification Pathway

The primary enzymatic pathway for the detoxification of many aldehydes is their oxidation to less reactive carboxylic acids, a reaction catalyzed by Aldehyde Dehydrogenase (ALDH) enzymes, which are found in various cellular compartments, including the mitochondria.

Experimental Workflow: In Vitro Metabolic Stability Assay

This workflow outlines the typical steps involved in comparing the metabolic stability of a deuterated aldehyde against its non-deuterated parent compound using liver microsomes.

Logical Relationship: Rationale for Deuteration

This diagram illustrates the logical flow from the inherent properties of aldehydes to the therapeutic benefits of deuteration.

Detailed Experimental Protocols

Synthesis of a C-1 Deuterated Aldehyde via NHC Catalysis

This protocol is adapted from methodologies describing the N-Heterocyclic Carbene (NHC)-catalyzed hydrogen-deuterium exchange.[3][7]

Objective: To synthesize 4-Methoxybenzaldehyde-d1 from 4-Methoxybenzaldehyde (B44291).

Materials:

-

4-Methoxybenzaldehyde

-

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) (NHC precursor)

-

Sodium carbonate (Na2CO3)

-

Deuterium oxide (D2O, 99.9 atom % D)

-

Cyclopentyl methyl ether (CPME)

-

Ethyl acetate (B1210297) (EtOAc)

-

Magnesium sulfate (B86663) (MgSO4)

-

Argon gas supply

-

Sealed reaction tube (e.g., 18 mL test tube with septum)

Procedure:

-

To a dry 18 mL test tube, add 4-methoxybenzaldehyde (0.2 mmol, 27.2 mg), IMes·HCl (0.02 mmol, 6.8 mg), and Na2CO3 (0.04 mmol, 4.2 mg).

-

Add CPME (0.2 mL) and D2O (1.0 mL) to the tube.

-

Immediately seal the tube with a septum and purge the headspace with argon gas for 5 minutes.

-

Place the sealed tube in a preheated oil bath or heating block at 120 °C.

-

Allow the reaction mixture to stir at this temperature for the required time (e.g., 12-24 hours, reaction progress can be monitored by NMR).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous phase with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

If necessary, purify the resulting residue by silica (B1680970) gel column chromatography to yield the pure 4-Methoxybenzaldehyde-d1.

-

Confirm deuterium incorporation percentage using 1H NMR and/or Mass Spectrometry.

In Vitro Metabolic Stability Assay

This protocol outlines a general procedure to compare the metabolic stability of a deuterated aldehyde versus its non-deuterated analog in human liver microsomes.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog.

Materials:

-

Test compounds (non-deuterated and deuterated stocks, e.g., 10 mM in DMSO)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) containing an internal standard (for quenching and analysis)

-

96-well plates, incubator, centrifuge

Procedure:

-

Preparation: Thaw HLM on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL. Pre-warm the suspension to 37°C.

-

Reaction Initiation: In a 96-well plate, add the microsomal suspension. Add the test compound (non-deuterated or deuterated) to achieve a final concentration of ~1 µM. Pre-incubate for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately add the aliquot to a well containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

-

Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the concentration of the remaining parent compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life: t½ = 0.693 / k .

-

Calculate intrinsic clearance: CLint (µL/min/mg protein) = (k / [microsomal protein concentration]) * 1000 .

-

Compare the t½ and CLint values for the deuterated and non-deuterated compounds.

-

In Vitro Cytotoxicity (MTT) Assay

This protocol provides a framework for assessing the cytotoxicity of an aldehyde.

Objective: To determine the concentration of an aldehyde that reduces the viability of a cultured cell line by 50% (IC50).

Materials:

-

Human cell line (e.g., HepG2, HeLa)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Test aldehyde (prepare serial dilutions in culture medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

-

96-well cell culture plates, multi-channel pipette, plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the test aldehyde (and a vehicle control).

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT stock solution to each well.

-

Formazan (B1609692) Formation: Incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the aldehyde concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Conclusion and Future Perspectives

The deuteration of aldehydes is a potent and validated strategy in drug development for enhancing metabolic stability and optimizing pharmacokinetic profiles. By leveraging the deuterium kinetic isotope effect, medicinal chemists can effectively "shield" metabolically vulnerable aldehyde moieties from rapid enzymatic oxidation. The quantitative data clearly demonstrate that this approach can lead to significant increases in drug exposure and half-life, which can translate into more convenient dosing regimens and potentially improved safety and efficacy profiles.

While direct comparative data on toxicity reduction for simple aldehydes is still emerging, the mechanistic principle of reducing the formation of toxic metabolites provides a strong rationale for its application. The detailed protocols provided in this guide offer a practical starting point for the synthesis and evaluation of novel deuterated aldehydes.

As our understanding of enzyme kinetics and metabolic pathways deepens, the precision with which we can apply the deuterium switch will continue to improve. The future of this field lies in the strategic, mechanism-based design of deuterated molecules to solve specific drug development challenges, moving beyond a trial-and-error approach to a more predictive science. Deuterated aldehydes will undoubtedly remain a valuable class of building blocks in the construction of safer, more effective medicines.

References

- 1. Deuterium substitution improves therapeutic and metabolic profiles of medicines | EurekAlert! [eurekalert.org]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 4. bioscientia.de [bioscientia.de]

- 5. Deuterium Incorporation Protects Cells from Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. salamandra.net [salamandra.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Aldehyde-induced DNA-protein crosslinks- DNA damage, repair and mutagenesis [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scienceopen.com [scienceopen.com]

- 15. researchgate.net [researchgate.net]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. Final report on the safety assessment of benzaldehyde [pubmed.ncbi.nlm.nih.gov]

- 18. datasheets.scbt.com [datasheets.scbt.com]

trans,trans-2,4-Decadienal-d4 supplier and purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of trans,trans-2,4-Decadienal-d4, a deuterated isotopologue of trans,trans-2,4-decadienal. This document compiles available supplier information, purity considerations, and general experimental protocols relevant to its analysis. Due to the limited specific data available for the deuterated form, information on the non-deuterated analogue is included for reference, with clear distinctions made.

Introduction

trans,trans-2,4-Decadienal is a lipid peroxidation product that plays a significant role in the aroma and flavor of various foods. Its deuterated form, this compound, serves as a valuable internal standard for quantitative analysis in mass spectrometry-based studies, such as those investigating food chemistry, toxicology, and metabolomics. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, facilitating accurate quantification and differentiation from the endogenous, non-deuterated compound.

Supplier and Purity Information

Table 1: Supplier Information for this compound

| Supplier | Product Name | CAS Number | Notes |

| MedchemExpress | This compound | 1335436-29-7 | Certificate of Analysis available upon request. |

For comparison, the purity of the non-deuterated trans,trans-2,4-Decadienal is more widely documented by various suppliers. This information can offer an indication of the expected purity for the deuterated analogue.

Table 2: Purity Information for non-deuterated trans,trans-2,4-Decadienal

| Supplier | Purity Specification |

| Sigma-Aldrich | ≥95% |

| TCI America | >97% (GC) |

| Santa Cruz Biotechnology | ≥95% |

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of this compound are not extensively published. However, general methods for the quality control and analysis of deuterated compounds can be adapted.

Quality Control Workflow

The following diagram illustrates a general workflow for the quality control of a deuterated standard like this compound.

Caption: General Quality Control Workflow for Deuterated Standards.

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic purity of deuterated compounds.[1]

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire the full scan mass spectrum in the relevant m/z range.

-

Data Analysis:

-

Identify the monoisotopic peak of the non-deuterated compound (M) and the deuterated compound (M+4).

-

Measure the relative intensities of the isotopic peaks.

-

Calculate the isotopic enrichment by determining the ratio of the M+4 peak area to the sum of all related isotopic peak areas.

-

Purity Assessment by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be employed to determine the chemical purity of the deuterated standard.[2][3][4][5][6]

Methodology:

-

Standard Selection: Choose a certified internal standard with a known purity that has a resonance signal that does not overlap with the analyte signals.

-

Sample Preparation: Accurately weigh the deuterated compound and the internal standard and dissolve them in a suitable deuterated solvent (e.g., chloroform-d).

-

NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay.

-

Data Processing:

-

Integrate the characteristic signals of both the analyte and the internal standard.

-

Calculate the purity of the analyte based on the integral values, the number of protons contributing to each signal, and the known purity and weight of the internal standard.

-

Signaling Pathways and Logical Relationships

As trans,trans-2,4-Decadienal is a reactive aldehyde and a product of lipid peroxidation, it can interact with various biological molecules and signaling pathways. The following diagram illustrates a simplified pathway of its formation and potential biological interactions.

Caption: Formation and Biological Interactions of trans,trans-2,4-Decadienal.

Conclusion

This compound is a critical tool for researchers requiring accurate quantification of its non-deuterated counterpart. While detailed information on its purity and specific analytical protocols is limited, established methods for the analysis of deuterated compounds provide a robust framework for its quality control and application. Researchers should always request comprehensive documentation from suppliers to ensure the accuracy and reliability of their experimental results.

References

- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. emerypharma.com [emerypharma.com]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 5. ethz.ch [ethz.ch]

- 6. rssl.com [rssl.com]

In-Depth Technical Guide: trans,trans-2,4-Decadienal-d4

CAS Number: 1335436-29-7

This technical guide provides a comprehensive overview of trans,trans-2,4-Decadienal-d4, a deuterated isotopologue of the lipid peroxidation product, trans,trans-2,4-Decadienal (B140250). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and relevant experimental protocols.

Introduction

trans,trans-2,4-Decadienal (t,t-DDE) is a reactive α,β-unsaturated aldehyde formed during the oxidation of polyunsaturated fatty acids, particularly linoleic acid. It is commonly found in heated cooking oils and various food products. Due to its reactivity, t,t-DDE is of significant interest in toxicological and biomedical research, where it has been shown to induce oxidative stress and apoptosis. This compound is the deuterated form of t,t-DDE, where four hydrogen atoms have been replaced by deuterium (B1214612). This stable isotope-labeled compound is an invaluable tool in analytical chemistry, primarily used as an internal standard for the accurate quantification of t,t-DDE in complex matrices.[1]

Chemical and Physical Properties

The properties of this compound are comparable to its non-deuterated counterpart, with the key difference being its molecular weight due to the presence of deuterium.

| Property | Value |

| CAS Number | 1335436-29-7 |

| Molecular Formula | C₁₀H₁₂D₄O |

| Molecular Weight | 156.28 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Insoluble in water; soluble in organic solvents |

Properties of non-deuterated trans,trans-2,4-Decadienal (for reference):

| Property | Value |

| CAS Number | 25152-84-5 |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.24 g/mol |

| Boiling Point | 114-116 °C at 10 mmHg |

| Density | 0.872 g/mL at 20 °C |

| Refractive Index | 1.515 at 20 °C |

Synthesis

The synthesis of trans,trans-2,4-Decadienal is typically achieved through the oxidation of linoleic acid or via multi-step chemical synthesis from smaller precursors. One common synthetic route involves the condensation of 2-octenal (B7820987) with pyridine (B92270) to form 2,4-decadienoic acid, which is then reduced and oxidized to yield the final product. Other methods start from hexanal (B45976) or propargyl alcohol.

The synthesis of this compound would involve the use of deuterated starting materials or reagents in one or more steps of the synthetic pathway. For example, a deuterated reducing agent could be used in the reduction of the corresponding carboxylic acid or ester to introduce deuterium atoms at specific positions.

Applications in Research

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis as it corrects for variations in sample preparation, chromatographic separation, and mass spectrometric detection, thereby improving the accuracy and precision of the measurement.[2][3]

This compound is particularly useful for:

-

Quantifying t,t-DDE in biological samples: Accurately measuring the levels of t,t-DDE in tissues, plasma, and urine to assess exposure and study its role in disease.

-

Food analysis: Determining the concentration of t,t-DDE in cooking oils and processed foods as an indicator of lipid oxidation and food quality.[4]

-

Metabolic studies: Tracing the metabolic fate of t,t-DDE in vivo and in vitro to identify and quantify its metabolites.[5][6]

Biological Significance and Signaling Pathways

trans,trans-2,4-Decadienal is a biologically active molecule that can impact various cellular processes. Its high reactivity allows it to form adducts with proteins and DNA, leading to cellular damage. Research has implicated t,t-DDE in several signaling pathways:

-

Oxidative Stress and Apoptosis: t,t-DDE has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress in vascular endothelial cells.[7] This can trigger apoptotic pathways, contributing to endothelial dysfunction.[7]

-

Insulin (B600854) Signaling: Studies have suggested that impaired detoxification of t,t-DDE can lead to altered insulin signaling and gluconeogenesis, potentially contributing to the development of insulin resistance.

-

Inflammation: t,t-DDE can activate inflammatory pathways, further contributing to its toxic effects.

The metabolic fate of t,t-DDE is crucial in mitigating its toxicity. Two primary metabolic pathways have been identified:

-

Oxidation: t,t-DDE can be oxidized to its corresponding carboxylic acid, 2,4-decadienoic acid.[5][6]

-

Glutathione (B108866) Conjugation: t,t-DDE can be conjugated with glutathione (GSH), followed by further metabolism and reduction to form cysteine-conjugated 2,4-decadien-1-ol.[5][6]

The use of this compound as a tracer can help to elucidate the kinetics and relative importance of these metabolic pathways under different physiological and pathological conditions.

Experimental Protocols

Quantification of trans,trans-2,4-Decadienal in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantitative analysis of t,t-DDE. Specific parameters may need to be optimized depending on the sample matrix and instrumentation.

1. Sample Preparation:

- To a 100 µL aliquot of the biological sample (e.g., plasma, urine, or tissue homogenate), add 10 µL of a known concentration of this compound in a suitable solvent (e.g., methanol).

- Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

- Centrifuge at 13,000 x g for 10 minutes at 4 °C.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry (MS):

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- trans,trans-2,4-Decadienal: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions need to be determined empirically, but could be based on fragmentation of the protonated molecule [M+H]⁺.

- This compound: Precursor ion (m/z) -> Product ion (m/z) - Transitions will be shifted by +4 Da compared to the non-deuterated analyte.

3. Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of the t,t-DDE to the peak area of the this compound against the concentration of t,t-DDE standards.

- Determine the concentration of t,t-DDE in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Metabolic Pathways of trans,trans-2,4-Decadienal

Caption: Proposed metabolic pathways of trans,trans-2,4-Decadienal.

Experimental Workflow for Quantification

Caption: Workflow for the quantification of t,t-DDE using a deuterated internal standard.

Conclusion

This compound is an essential tool for researchers studying the role of lipid peroxidation in health and disease. Its use as an internal standard enables accurate and precise quantification of the endogenous and exogenous levels of trans,trans-2,4-Decadienal. This technical guide provides a foundation for understanding and utilizing this valuable research chemical in a variety of scientific applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nebiolab.com [nebiolab.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Determination of 2,4-decadienal in edible oils using reversed-phase liquid chromatography and its application as an alternative indicator of lipid oxidation [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trans, trans-2,4-decadienal impairs vascular endothelial function by inducing oxidative/nitrative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans,trans-2,4-Decadienal-d4: Properties, Synthesis, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans,trans-2,4-Decadienal-d4, a deuterated isotopologue of the naturally occurring lipid peroxidation product, trans,trans-2,4-Decadienal. This document is intended for researchers in the fields of toxicology, pharmacology, and drug development who are interested in the biological effects of reactive aldehydes and the use of isotopically labeled standards in quantitative analysis.

Physicochemical Properties

trans,trans-2,4-Decadienal is a polyunsaturated fatty aldehyde that is formed during the peroxidation of linoleic acid.[1] It is commonly found in cooking oils and fumes and various food products.[1][2] Its deuterated form, this compound, serves as an excellent internal standard for accurate quantification in biological matrices using mass spectrometry-based methods.[3]

| Property | trans,trans-2,4-Decadienal | This compound |

| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₂D₄O |

| Molecular Weight | 152.23 g/mol [4] | 156.26 g/mol [3] |

| CAS Number | 25152-84-5[1] | 1335436-29-7[3] |

| Appearance | Colorless to Yellow Liquid[5] | Not specified, expected to be similar to the non-deuterated form |

| Boiling Point | 114-116 °C at 10 mmHg[2] | Not specified, expected to be similar to the non-deuterated form |

| Density | 0.872 g/mL at 20 °C[2] | Not specified, expected to be similar to the non-deuterated form |

| Solubility | Insoluble in water[6] | Not specified, expected to be insoluble in water |

Synthesis of this compound

A potential synthetic approach involves the Wittig reaction between a deuterated phosphonium (B103445) ylid and an appropriate α,β-unsaturated aldehyde. The deuterated precursor could be synthesized from a commercially available deuterated alkyl halide.

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

trans,trans-2,4-Decadienal is a reactive electrophile that can readily form adducts with cellular macromolecules, leading to a variety of biological effects. It has been shown to induce oxidative stress, cell proliferation, and inflammation.[7]

Induction of Inflammatory Response

trans,trans-2,4-Decadienal has been demonstrated to activate pro-inflammatory signaling pathways, primarily through the activation of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB).

JNK and NF-κB Signaling Pathway:

Caption: Inflammatory signaling induced by trans,trans-2,4-Decadienal.

Induction of Apoptosis

At higher concentrations or with prolonged exposure, trans,trans-2,4-Decadienal can induce apoptosis (programmed cell death). This process is also mediated, at least in part, by the JNK signaling pathway.

Apoptosis Signaling Pathway:

Caption: Apoptosis signaling induced by trans,trans-2,4-Decadienal.

Experimental Protocols

The following are generalized protocols for studying the effects of trans,trans-2,4-Decadienal in a research setting. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., human bronchial epithelial cells BEAS-2B) in appropriate culture vessels and allow them to adhere overnight.

-

Preparation of Treatment Solution: Prepare a stock solution of trans,trans-2,4-Decadienal in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (medium with DMSO) should always be included.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of trans,trans-2,4-Decadienal or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to assess cytotoxicity or for shorter periods (e.g., 15, 30, 60 minutes) to study acute signaling events.

Quantification of trans,trans-2,4-Decadienal using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a general procedure for the quantification of trans,trans-2,4-Decadienal in biological samples, such as cell lysates or plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Experimental Workflow:

Caption: Workflow for LC-MS/MS quantification of trans,trans-2,4-Decadienal.

Methodological Details:

| Parameter | Recommended Conditions |

| Sample Preparation | Protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation. The supernatant is then evaporated and reconstituted in the mobile phase. |

| Internal Standard | This compound is added to the sample before extraction to correct for matrix effects and variations in sample processing. |

| Chromatography | A reverse-phase C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile (B52724) with a small percentage of formic acid to improve ionization. |

| Mass Spectrometry | Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. |

Note: The specific MRM transitions and other mass spectrometer parameters need to be optimized for the instrument being used.

Conclusion

This compound is an indispensable tool for researchers investigating the biological roles of lipid peroxidation products. Its use as an internal standard allows for accurate and precise quantification, which is essential for understanding the dose-dependent effects of its non-deuterated counterpart on cellular signaling pathways involved in inflammation and apoptosis. This guide provides a foundational understanding of the properties, synthesis, and application of this important research compound.

References

- 1. trans,trans -2,4-Decadienal = 90 , FG 25152-84-5 [sigmaaldrich.com]

- 2. TRANS,TRANS-2,4-DECADIENAL | 2363-88-4 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2,4-Decadienal | C10H16O | CID 5283349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans,trans-2,4-Decadienal 25152-84-5 | TCI AMERICA [tcichemicals.com]

- 6. TRANS-2-TRANS-4-DECADIENAL [ventos.com]

- 7. academic.oup.com [academic.oup.com]

Stability and Storage of trans,trans-2,4-Decadienal-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the deuterated unsaturated aldehyde, trans,trans-2,4-Decadienal-d4. The information presented herein is synthesized from publicly available data for the non-deuterated analogue and general principles of unsaturated aldehyde chemistry, providing a robust framework for handling and storing this compound to ensure its integrity for research and development applications.

Core Stability Characteristics

trans,trans-2,4-Decadienal is an α,β-unsaturated aldehyde, a class of compounds known for their reactivity. The presence of conjugated double bonds and an aldehyde functional group makes the molecule susceptible to degradation under various environmental conditions. While specific stability data for the deuterated form, this compound, is not extensively published, its stability profile is expected to be largely similar to its non-deuterated counterpart, with potential minor differences due to the kinetic isotope effect.

Key factors influencing the stability of this compound include:

-

Temperature: The compound is known to decompose slowly at room temperature.[1] Elevated temperatures will accelerate degradation processes.

-

Light: Exposure to light can promote photo-oxidation and other degradation reactions.[1]

-

Air (Oxygen): As an unsaturated aldehyde, the compound is sensitive to oxidation from atmospheric oxygen.[2]

-

pH: Non-neutral pH conditions, particularly alkaline environments, can catalyze degradation reactions such as polymerization.[3]

Recommended Storage Conditions

To maintain the purity and integrity of this compound, the following storage conditions are strongly recommended. These are based on information for the non-deuterated form and general best practices for unsaturated aldehydes.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2-8°C) for short-term storage.[4] For long-term storage of stock solutions, -20°C (up to 1 month) or -80°C (up to 6 months) is advisable.[5] | Minimizes the rate of thermal decomposition.[1][3] |

| Atmosphere | Under an inert gas (e.g., nitrogen or argon).[1][2] | Prevents oxidation by atmospheric oxygen.[2] |

| Container | Tightly sealed, amber glass vial or other light-protecting container.[1][4] | Protects from light-induced degradation and prevents evaporation.[1] |

| Purity Check | For material stored longer than 12 months, a quality check is recommended before use.[1] | Ensures the compound meets the required purity specifications for experimental use. |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be oxidation, polymerization, and in biological or protic solvent systems, reaction with nucleophiles.

Figure 1: Potential degradation pathways for this compound.

In biological systems, two primary metabolic pathways have been proposed for the non-deuterated compound: oxidation to the corresponding carboxylic acid and conjugation with glutathione (GSH) followed by further metabolism.[5] Hazardous decomposition under high heat can lead to the formation of carbon monoxide and carbon dioxide.[2]

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound under specific experimental conditions, a formal stability study is recommended. The following protocol provides a general framework.

Objective: To determine the stability of this compound in a specified matrix (e.g., buffer, formulation) under defined storage conditions (e.g., temperature, light exposure).

Materials:

-

This compound

-

High-purity solvent for stock solution (e.g., acetonitrile (B52724) or DMSO)

-

Matrix of interest (e.g., phosphate-buffered saline, cell culture medium)

-

Analytical instrumentation (e.g., HPLC-UV/MS or GC-MS)

-

Appropriate storage chambers/incubators

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable high-purity organic solvent.

-

Sample Preparation:

-

Spike the stock solution into the matrix of interest to achieve the desired final concentration.

-

Prepare multiple, identical aliquots for analysis at various time points.

-

Include control samples (matrix without the analyte).

-

-

Storage: Store the aliquots under the desired experimental conditions (e.g., 4°C, 25°C, 40°C; protected from light or exposed to a controlled light source).

-

Time Points: Withdraw aliquots for analysis at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer studies).

-

Analytical Method:

-

HPLC-UV/MS: This is often the preferred method for unsaturated aldehydes. A pre-column derivatization step using an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) may be necessary to enhance UV detection.[6] Mass spectrometry provides additional specificity and sensitivity.

-

GC-MS: This method can also be used, but care must be taken to optimize the inlet temperature to minimize on-column thermal degradation.[3]

-

-

Data Analysis:

-

Quantify the concentration of this compound at each time point relative to the initial (time 0) concentration.

-

Plot the concentration versus time to determine the degradation kinetics and calculate the compound's half-life under the tested conditions.

-

Analyze for the appearance of degradation products to understand the degradation pathway.

-

Figure 2: General workflow for a stability assessment study.

Conclusion

While specific stability data for this compound is limited, the information available for the non-deuterated form and related unsaturated aldehydes provides a strong basis for its proper handling and storage. Adherence to the recommended conditions of refrigerated storage under an inert atmosphere and protection from light is critical to preserving the compound's integrity. For applications requiring a thorough understanding of its stability in a specific formulation or experimental system, a tailored stability study is highly recommended.

References

- 1. TRANS-2-TRANS-4-DECADIENAL [ventos.com]

- 2. fishersci.com [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. trans,trans-2,4-Decadienal ≥90%, FG | 25152-84-5 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterization of chemical interferences in the determination of unsaturated aldehydes using aromatic hydrazine reagents and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Aldehyde: A Technical Guide to the Natural Occurrence of trans,trans-2,4-Decadienal

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans,trans-2,4-Decadienal (B140250) is a naturally occurring α,β-unsaturated aldehyde that plays a significant role in the flavor and aroma profiles of a vast array of foods and beverages. It is a key product of the oxidative degradation of polyunsaturated fatty acids, particularly linoleic and arachidonic acids. This technical guide provides a comprehensive overview of the natural occurrence of trans,trans-2,4-decadienal, its biosynthesis, and detailed methodologies for its extraction and quantification. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the biological activities and natural sources of this compound.

Introduction

trans,trans-2,4-Decadienal is a volatile organic compound characterized by a distinctive fatty, chicken-like aroma at high concentrations and a citrusy note at lower concentrations[1][2]. Its widespread presence in nature is primarily attributed to the enzymatic and non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs), a common process in both plants and animals[3][4]. This aldehyde is a significant contributor to the desirable flavor of many fresh and cooked foods, but it can also be an indicator of lipid peroxidation, leading to off-flavors in stored or improperly processed products[3][5][6]. Understanding the natural occurrence and formation of trans,trans-2,4-decadienal is crucial for food science, flavor chemistry, and for researchers investigating the physiological effects of lipid-derived aldehydes.

Natural Occurrence of trans,trans-2,4-Decadienal

trans,trans-2,4-Decadienal has been identified in a diverse range of natural sources, from fruits and vegetables to meat and seafood. Its concentration can vary significantly depending on the organism, its physiological state, and processing conditions.

In Plant-Based Foods and Oils

The compound is frequently reported as a volatile component in numerous plant materials and their derived products. It is a notable constituent of many vegetable oils, especially those rich in linoleic acid, where its concentration can increase during storage and upon heating[6]. For instance, it has been detected in canola, corn, cottonseed, olive, peanut, safflower, soybean, and sunflower oils[6]. The highest concentration in a plant-based food has been reported in the oil of tangerine peel, reaching up to 500 ppm[3][4].

In Animal Products

In the animal kingdom, trans,trans-2,4-decadienal is a well-known aroma compound in cooked meats, such as roasted chicken and beef, contributing to their characteristic savory notes[7]. It is also found in fish and fish oils as a result of lipid oxidation[3]. The concentration in uncured pork has been measured at 0.69 ± 0.16 mg/kg, while it was not detected in cured pork, highlighting the impact of processing on its formation[4]. It is also a flavor volatile in heated or cooked butter oil and can be associated with off-flavors in stored butter[3][4].

In Other Organisms

Beyond the realm of food, trans,trans-2,4-decadienal has been identified in other natural contexts. For example, it is known to be used as a natural insect repellent[8]. Some microorganisms are also capable of producing this aldehyde.

Quantitative Data on Natural Occurrence

The following table summarizes the reported concentrations of trans,trans-2,4-decadienal in various natural sources. It is important to note that these values can be influenced by factors such as the specific cultivar, ripeness, processing methods, and analytical techniques used.

| Source | Concentration Range | Reference |

| Vegetable Oils | ||

| Sunflower Oil (frying) | 0.3–119.7 mg/kg | [9] |

| Cottonseed Oil (frying) | 13.3–92.7 mg/kg | [9] |

| Palm Oil (frying) | 4.1–44.9 mg/kg | [9] |

| Vegetable Cooking Fats | 2.0–11.3 mg/kg | [9] |

| Canola Oil (stored) | > 17 ppm after 16 weeks | [6] |

| Fruits | ||

| Tangerine Peel Oil | up to 500 ppm | [3][4] |

| Meat Products | ||

| Uncured Pork | 0.69 ± 0.16 mg/kg | [4] |

| Fried Foods | ||

| Potato Chips (fried in oxidized oil) | up to 29 mg/kg | [10] |

Biosynthesis of trans,trans-2,4-Decadienal

The primary pathway for the biosynthesis of trans,trans-2,4-decadienal in biological systems is the lipoxygenase (LOX) pathway, which involves the enzymatic oxidation of polyunsaturated fatty acids.

The Lipoxygenase (LOX) Pathway

This pathway is initiated by the action of lipases, which release free fatty acids, such as linoleic acid (a C18:2 fatty acid), from glycerolipids. Subsequently, lipoxygenase, a non-heme iron-containing dioxygenase, catalyzes the insertion of molecular oxygen into the fatty acid backbone, forming a hydroperoxide intermediate. In the case of linoleic acid, both 9-hydroperoxy- and 13-hydroperoxy-octadecadienoic acid can be formed.

These hydroperoxides are then cleaved by the enzyme hydroperoxide lyase (HPL), a cytochrome P450 enzyme, to yield shorter-chain aldehydes and oxo-acids[3][11][12]. The formation of trans,trans-2,4-decadienal specifically arises from the cleavage of 9-hydroperoxylinoleic acid[3].